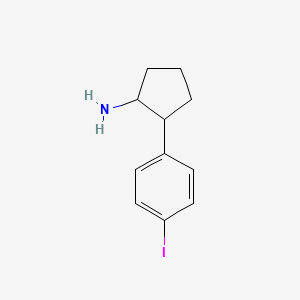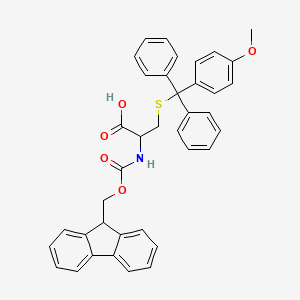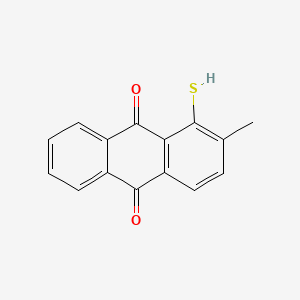
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is a synthetic compound characterized by the presence of a glycine backbone modified with a chlorophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Coupling with Glycine: The chlorophenoxyacetyl chloride is then reacted with glycine in the presence of a base, such as triethylamine, to form the intermediate compound.
Final Coupling: The intermediate is further reacted with another glycine molecule under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- is studied for its potential as a biochemical probe. It can be used to investigate enzyme interactions and protein modifications.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism by which Glycine, N-(N-(2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)glycyl)- exerts its effects involves its interaction with specific molecular
属性
CAS 编号 |
60794-10-7 |
|---|---|
分子式 |
C14H17ClN2O5 |
分子量 |
328.75 g/mol |
IUPAC 名称 |
2-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H17ClN2O5/c1-14(2,22-10-5-3-9(15)4-6-10)13(21)17-7-11(18)16-8-12(19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
InChI 键 |
XUWBUKBIHUQVEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NCC(=O)NCC(=O)O)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)




![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)

![4-chloro-N'-[5-(4-chlorophenyl)-1,2,4-triazin-3-yl]butanehydrazide](/img/structure/B12809517.png)
